4-(Phenyldiazenyl)isoxazole-3,5-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenyldiazenyl-1,2-oxazole-3,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-8-7(9(11)15-14-8)13-12-6-4-2-1-3-5-6/h1-5H,11H2,(H2,10,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBYVDQDSTVWIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(ON=C2N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Phenyldiazenyl Isoxazole 3,5 Diamine and Its Analogues
Conventional Synthetic Routes to the 4-(Phenyldiazenyl)isoxazole-3,5-diamine Scaffold
Conventional methods for constructing the this compound core rely on well-established organic reactions, including diazotization, coupling, and cyclocondensation. These routes provide reliable access to the target molecule through sequential, step-wise transformations.
Diazotization and Coupling Reactions in Isoxazole (B147169) Synthesis
The formation of the key phenyldiazenyl (or azo) group attached to the isoxazole backbone is typically achieved through a diazotization-coupling sequence. This process involves two main stages. First, an aromatic amine, such as aniline (B41778), is treated with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a phenyldiazonium salt. mdpi.com This highly reactive intermediate serves as an electrophile. libretexts.orgorganic-chemistry.org
The second stage is the azo coupling reaction, where the diazonium salt reacts with an electron-rich coupling partner. organic-chemistry.org For the synthesis of the target compound, the coupling partner is a molecule containing an active methylene (B1212753) group, such as malononitrile (B47326). The diazonium ion attacks the carbanion of malononitrile, leading to the formation of 2-(phenyldiazenyl)malononitrile. This intermediate is the direct precursor for the subsequent cyclization step to form the isoxazole ring. The pH of the solution is crucial for this reaction; it must be mildly acidic or neutral to ensure the reaction proceeds efficiently. organic-chemistry.org
Table 1: Key Steps in Diazotization and Coupling for Precursor Synthesis
| Step | Reactants | Reagents | Key Intermediate |
| Diazotization | Aniline | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Phenyldiazonium chloride |
| Azo Coupling | Phenyldiazonium chloride, Malononitrile | Base (e.g., Sodium Acetate) | 2-(Phenyldiazenyl)malononitrile |
Cyclocondensation Approaches Utilizing Malononitrile and Hydroxylamine (B1172632) Derivatives
The construction of the isoxazole-3,5-diamine (B12052847) ring itself is accomplished via a cyclocondensation reaction. This method is a cornerstone for synthesizing this class of heterocycles. The key precursors are a substituted malononitrile derivative and a source of hydroxylamine, typically hydroxylamine hydrochloride. researchgate.net
In the context of synthesizing this compound, the precursor 2-(phenyldiazenyl)malononitrile (prepared as described in section 2.1.1) is reacted with hydroxylamine hydrochloride. researchgate.net The reaction involves the nucleophilic attack of hydroxylamine on the nitrile groups, followed by an intramolecular cyclization and dehydration to yield the stable five-membered isoxazole ring. This approach has been successfully used to prepare analogous compounds, such as 4-benzylisoxazole-3,5-diamine from the reaction of benzylmalononitrile (B177411) with hydroxylamine hydrochloride. researchgate.net Similarly, other 4-arylazo isoxazole derivatives have been synthesized by reacting β-diketohydrazones with hydroxylammonium chloride in the presence of acetic acid and ethanol. rsc.orgrsc.org
Multi-Component Reactions for Isoxazole Formation
Multi-component reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like this compound in a single step from three or more starting materials. mdpi.com This approach enhances atom economy and simplifies synthetic procedures by avoiding the isolation of intermediates.
A hypothetical four-component reaction for the target molecule could involve the one-pot combination of an aniline derivative, a nitrite source (for in situ diazotization), malononitrile, and hydroxylamine hydrochloride. nih.govnih.gov While specific literature detailing this exact MCR is scarce, the principles of MCRs in isoxazole synthesis are well-documented. nih.gov Such reactions are often catalyzed and proceed through a domino sequence where the product of one reaction becomes the substrate for the next, all within the same reaction vessel. nih.gov The development of such a convergent approach would represent a significant improvement over traditional linear synthetic sequences.
Modern and Sustainable Synthetic Approaches
Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods. These modern approaches, including microwave-assisted synthesis and the application of green chemistry principles, are being increasingly applied to the synthesis of heterocyclic compounds like isoxazoles.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. abap.co.in The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities compared to conventional heating methods. abap.co.innih.gov This is attributed to the efficient and uniform heating of the reaction mixture. abap.co.in
The synthesis of isoxazole derivatives is particularly amenable to microwave assistance. nih.govresearchgate.net For example, the 1,3-dipolar cycloaddition reactions used to form isoxazole rings can be completed in significantly shorter times under microwave conditions. nih.gov Both the cyclocondensation of 2-(phenyldiazenyl)malononitrile with hydroxylamine and potential multi-component reactions could be optimized using microwave heating, making the synthesis of this compound faster and more efficient. nih.govsemanticscholar.orgmdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Isoxazole Formation (Illustrative)
| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |
| Cyclocondensation | Several hours at reflux | 5-15 minutes at elevated temperature | abap.co.in |
| 1,3-Dipolar Cycloaddition | 12-24 hours at room temp. or reflux | 10-30 minutes | nih.gov |
| Multi-Component Synthesis | 8-24 hours | 15-60 minutes | nih.gov |
Green Chemistry Principles in Isoxazole Synthesis (e.g., Aqueous Media, Solvent-Free Conditions, Bio-Renewable Solvents)
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In isoxazole synthesis, this is often achieved by replacing hazardous organic solvents with more benign alternatives or by eliminating the solvent altogether.
Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. mdpi.com Several synthetic routes for isoxazoles have been successfully adapted to aqueous media. researchgate.netnih.gov For instance, the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride proceeds efficiently in water without any catalyst to yield 5-arylisoxazole derivatives. mdpi.comnih.gov Applying this principle, the cyclocondensation step for forming the target isoxazole could potentially be performed in water, simplifying the work-up and reducing organic waste. nih.gov
Solvent-Free Conditions: Another green approach is to conduct reactions under solvent-free conditions, which minimizes waste and can lead to improved reaction kinetics. rsc.org Mechanochemistry, such as ball-milling, allows for 1,3-dipolar cycloaddition reactions to be performed on solid reactants without any solvent, providing moderate to excellent yields of 3,5-isoxazoles. rsc.orgnih.gov This technique represents a highly sustainable and efficient alternative for the synthesis of isoxazole scaffolds.
Table 3: Application of Green Chemistry Principles in Isoxazole Synthesis
| Green Principle | Methodology | Advantages | Reference |
| Aqueous Media | Using water as the reaction solvent. | Environmentally benign, reduced cost, simplified work-up. | mdpi.comnih.govnih.gov |
| Solvent-Free Conditions | Performing reactions without a solvent, often using ball-milling. | Eliminates solvent waste, high efficiency, can reduce energy consumption. | rsc.orgnih.gov |
| Alternative Solvents | Using bio-renewable deep eutectic solvents (DES). | Environmentally friendly, recyclable, can enhance reaction rates. | nih.gov |
Catalytic Strategies (e.g., Metal-Free, Organocatalysis)
The synthesis of isoxazole derivatives has increasingly moved towards more sustainable and environmentally friendly methods, with a significant focus on metal-free and organocatalytic strategies. rsc.orgresearchgate.net These approaches circumvent the challenges associated with metal catalysts, such as high cost, toxicity, and difficulties in removal from the final product. rsc.orgnih.gov The primary reaction for isoxazole formation is the [3+2] cycloaddition between a nitrile oxide and a dipolarophile, a reaction that can be effectively promoted by non-metallic catalysts. nih.govrsc.org
Organocatalysis has emerged as a powerful tool in this domain. For instance, enolate-mediated 1,3-dipolar cycloadditions of β-functionalized ketones with nitrile oxides can be facilitated by organocatalysts to produce 3,4,5-trisubstituted isoxazoles. beilstein-journals.orgnih.gov Similarly, enamine-triggered [3+2] cycloaddition reactions between aldehydes and N-hydroximidoyl chlorides, catalyzed by simple amines like triethylamine, provide a metal-free route to isoxazole precursors. organic-chemistry.org
Hypervalent iodine (HVI) reagents, such as diacetoxyiodobenzene (B1259982) (DIB) and hydroxy(tosyloxy)iodobenzene (HTIB), serve as effective metal-free oxidants to generate nitrile oxides in situ from aldoximes for subsequent cycloaddition reactions. arkat-usa.org Another notable metal-free catalytic system involves the use of 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), which can catalyze the Machetti-De Sarlo reaction of nitroalkenes with alkynes to afford isoxazoles under sustainable conditions. nih.govorganic-chemistry.org These methods represent a significant advancement, offering mild reaction conditions and avoiding residual metal contamination. nih.gov
Table 1: Representative Metal-Free and Organocatalytic Systems for Isoxazole Synthesis
| Catalyst/Reagent | Precursors | Reaction Type | Key Features | Source(s) |
|---|---|---|---|---|
| Triethylamine | Aldehydes, N-hydroximidoyl chlorides | Enamine-triggered [3+2] cycloaddition | Metal-free, regiospecific synthesis of 3,4-disubstituted isoxazoles. | organic-chemistry.org |
| Diacetoxyiodobenzene (DIB) | Aldoximes, Alkynes | HVI-mediated [3+2] cycloaddition | Metal-free conditions, efficient generation of nitrile oxides. | arkat-usa.org |
| TEMPO | Nitroalkenes, Alkynes | Machetti-De Sarlo reaction | Sustainable conditions, broad substrate scope. | nih.govorganic-chemistry.org |
| Organocatalysts (e.g., amines) | β-Functionalized ketones, Nitrile oxides | Enolate-mediated 1,3-dipolar cycloaddition | Access to 3,4,5-trisubstituted isoxazoles. | beilstein-journals.orgnih.gov |
Precursor Chemistry and Intermediate Transformations for this compound
The construction of the this compound scaffold relies on the careful selection and transformation of key precursors and intermediates that introduce the requisite functional groups and ring systems.
Preparation of 2-(Phenyldiazenyl)malononitrile Intermediates
The 2-(phenyldiazenyl)malononitrile core is a critical intermediate, embedding the azo linkage and the dinitrile functionality necessary for the formation of the 3,5-diaminoisoxazole ring. The synthesis of this intermediate is typically achieved through an azo coupling reaction. This involves the reaction of an aromatic diazonium salt, generated from aniline or a substituted aniline, with an active methylene compound, in this case, malononitrile.
The reaction proceeds by the electrophilic attack of the phenyldiazonium cation on the carbanion of malononitrile, which is formed under basic or neutral conditions. This method is a versatile way to introduce the phenyldiazenyl group onto a carbon framework. The use of phenacylmalononitriles, which can be generated in situ from phenacyl bromide and malononitrile, is also a documented strategy for constructing complex heterocyclic systems. beilstein-journals.org While often used for pyrazole (B372694) synthesis through condensation with hydrazines, the underlying reactivity of the activated malononitrile derivative is fundamental. researchgate.netresearchgate.net
Role of β-Diketones, β-Ketoesters, and β-Ketoamides in Isoxazole Ring Formation
β-Dicarbonyl compounds, including β-diketones, β-ketoesters, and β-ketoamides, are foundational precursors in classical isoxazole synthesis. ijpras.com The most common method is the cyclocondensation reaction with hydroxylamine, often referred to as the Claisen isoxazole synthesis. rsc.org However, this approach can lead to mixtures of regioisomers, especially with unsymmetrical dicarbonyl compounds. rsc.org
A more controlled and highly relevant approach for synthesizing structures analogous to the target compound involves the use of β-diketohydrazones. For example, (3-(2-(4-R-phenyl)hydrazinylidene)pentane-2,4-diones react with hydroxylammonium chloride in a regioselective manner. rsc.org In this reaction, the presence of the hydrazone group directs the cyclization. The hydroxylamine first condenses with one carbonyl group to form a mono-oxime intermediate. Subsequently, an acid-catalyzed addition/displacement reaction on the second carbonyl group leads to the formation of the isoxazole ring, yielding (E)-3,5-dimethyl-4-(R-phenyldiazenyl)isoxazoles. rsc.org This strategy demonstrates how a precursor containing a pre-formed azo linkage can be effectively cyclized to the desired 4-azoisoxazole skeleton. Furthermore, the reaction of nitrile oxides with β-diketones, β-ketoesters, or β-ketoamides provides an alternative, modern route to highly substituted isoxazoles. beilstein-journals.orgnih.gov
Nitrile Oxide Generation and [3+2] Cycloaddition Pathways
The 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile (e.g., an alkyne or alkene) is one of the most versatile and widely employed methods for constructing the isoxazole ring. rsc.org This reaction, often categorized as "click chemistry," is known for its high efficiency and regioselectivity. rsc.org The nitrile oxide intermediate is typically unstable and generated in situ through several common pathways. nih.gov
Dehydrohalogenation of Hydroximoyl Chlorides: This is a classic method where a base, such as triethylamine, is used to eliminate hydrogen chloride from a hydroximoyl chloride precursor to yield the nitrile oxide. nih.gov
Oxidation of Aldoximes: Various oxidizing agents, including sodium hypochlorite (B82951) (bleach), N-bromosuccinimide (NBS), or hypervalent iodine reagents, can convert aldoximes directly into nitrile oxides. nih.govmdpi.com
Dehydration of Primary Nitroalkanes: Reagents like phenyl isocyanate or Mukaiyama's reagent can be used to dehydrate nitroalkanes, providing another route to nitrile oxides. nih.gov
Once generated, the nitrile oxide rapidly undergoes a [3+2] cycloaddition with a suitable alkyne to form an isoxazole. organic-chemistry.org This pathway is fundamental to the synthesis of a vast array of isoxazole-containing compounds. mdpi.comnih.gov
Table 2: Common Methods for In Situ Generation of Nitrile Oxides
| Method | Precursor | Reagents | Key Features | Source(s) |
|---|---|---|---|---|
| Dehydrohalogenation | Hydroximoyl Chloride | Organic Base (e.g., Et₃N) | Classic, widely used method. | nih.gov |
| Oxidation | Aldoxime | NaOCl, NBS, DIB | Mild conditions, compatible with various functional groups. | nih.govmdpi.com |
| Dehydration | Primary Nitroalkane | Phenyl isocyanate, Mukaiyama's reagent | Useful for specific substrates, avoids halogenated intermediates. | nih.gov |
Derivatization and Functionalization Strategies of the this compound Skeleton
Modification of the core this compound structure is crucial for tuning its chemical and biological properties. Functionalization can be targeted at the phenyl ring of the diazenyl group.
Introduction of Substituents on the Phenyl Ring
The most efficient and common strategy for introducing a wide variety of substituents onto the phenyl ring is to begin the synthesis with a correspondingly substituted precursor. This "bottom-up" approach involves using a substituted aniline to generate a substituted phenyldiazonium salt, or a substituted phenylhydrazine (B124118) as the starting material. rsc.org This method avoids potential issues with selectivity and harsh conditions that could arise from attempting to directly functionalize the final heterocyclic system.
Research has demonstrated the synthesis of a large series of 4-(phenyldiazenyl)isoxazole analogues by starting with various 4-substituted phenylhydrazines. rsc.org This allows for the incorporation of a diverse array of functional groups, including both electron-donating groups (e.g., -OH, -OCH₃, -CH₃, -N(CH₃)₂) and electron-withdrawing groups (e.g., -Cl, -Br, -CN, -NO₂, -CO₂H). rsc.org The choice of substituent can significantly influence the electronic properties and, consequently, the biological activity of the final molecule. ijpca.org This precursor-based derivatization strategy provides a robust and predictable route to libraries of functionalized 4-(phenyldiazenyl)isoxazole compounds for further study.
Table 3: Examples of Phenyl Ring Substituents Introduced via Substituted Precursors
| Substituent (R) | Precursor | Resulting Compound Class | Source(s) |
|---|---|---|---|
| 4-N(CH₃)₂ | 4-(Dimethylamino)phenylhydrazine | (E)-3,5-dimethyl-4-((4-(dimethylamino)phenyl)diazenyl)isoxazole | rsc.org |
| 4-OCH₃ | 4-Methoxyphenylhydrazine | (E)-3,5-dimethyl-4-((4-methoxyphenyl)diazenyl)isoxazole | rsc.org |
| 4-Cl | 4-Chlorophenylhydrazine | (E)-4-((4-chlorophenyl)diazenyl)-3,5-dimethylisoxazole | rsc.org |
| 4-Br | 4-Bromophenylhydrazine | (E)-4-((4-bromophenyl)diazenyl)-3,5-dimethylisoxazole | rsc.org |
| 4-CN | 4-Cyanophenylhydrazine | 4-((4-(3,5-dimethylisoxazol-4-yl)diazenyl)benzonitrile | rsc.org |
| 4-NO₂ | 4-Nitrophenylhydrazine | (E)-3,5-dimethyl-4-((4-nitrophenyl)diazenyl)isoxazole | rsc.org |
| 2-OH | 2-Hydroxyphenylhydrazine | 2-((4-(3,5-dimethylisoxazol-4-yl)diazenyl)phenol | rsc.org |
The synthesis of complex heterocyclic compounds like this compound and its derivatives is a focal point in medicinal chemistry due to the versatile biological activities exhibited by the isoxazole scaffold. Methodologies often focus on modifying the core structure to fine-tune its physicochemical and pharmacological properties. This involves alterations at the isoxazole ring itself or the integration of the isoxazole moiety into larger, hybrid molecular architectures.
2 Modifications at the Isoxazole Ring Positions (e.g., Amino Group Functionalization, Azo Group Alteration)
Modifications to the substituents on the isoxazole ring are crucial for developing structure-activity relationships (SAR). For the this compound scaffold, the primary sites for modification are the amino groups at positions 3 and 5, and the phenyldiazenyl (azo) group at position 4.
Amino Group Functionalization
The amino groups at the C3 and C5 positions of the isoxazole ring are nucleophilic and can undergo various chemical transformations to yield a diverse library of derivatives. Standard reactions for primary aromatic amines can be adapted for this purpose. For instance, the conversion of a primary amino group to a secondary amino group on an isoxazole ring has been reported to influence biological activity. nih.gov
Common functionalization strategies include:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This can modulate the electronic properties and steric bulk of the substituent.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Schiff Base Formation: Condensation with various aldehydes or ketones to form imines, which can serve as intermediates for further reactions or be evaluated as final compounds.
Urea (B33335)/Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates to produce urea or thiourea derivatives, respectively.
While specific examples detailing the functionalization of the diamino groups on this compound are not extensively documented, the synthesis of other aminoisoxazoles provides a procedural basis. For example, 5-amino-3-methylisoxazole (B44965) is a known synthetic intermediate, and its amino group can be readily functionalized. nih.gov The synthesis of isoxazole amino acids also demonstrates methods for introducing and modifying amino functionalities on the isoxazole core. rsc.org
Azo Group Alteration
The phenyldiazenyl moiety is critical to the molecule's structure and potential chromophoric properties. Altering this group involves synthesizing analogues with different substituents on the phenyl ring. The most common method for creating such arylazo compounds is through a diazo coupling reaction. nih.gov
The general synthetic pathway involves two main steps:
Diazotization: A substituted aniline is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) at low temperatures (0–5 °C) to form a diazonium salt.
Azo Coupling: The resulting diazonium salt is reacted with a coupling component. In this context, the coupling component would be a 3,5-diaminoisoxazole precursor.
This methodology allows for the synthesis of a wide array of derivatives by simply varying the starting aniline. nih.govresearchgate.net This approach is highly modular, enabling the introduction of various electronic and steric features to the phenyl ring, which can significantly impact the compound's properties.
| Substituent on Aniline Precursor | Potential Property Modification | Example Aniline Precursor |
|---|---|---|
| Electron-Donating Group (e.g., -OCH₃, -CH₃) | May increase electron density in the azo linkage. | p-Anisidine |
| Electron-Withdrawing Group (e.g., -NO₂, -Cl) | May decrease electron density and alter absorption spectra. | p-Nitroaniline |
| Halogens (e.g., -F, -Br) | Can enhance lipophilicity and introduce sites for further reaction. | p-Chloroaniline |
| Carboxylic Acid (-COOH) | Introduces a polar, ionizable group affecting solubility. | p-Aminobenzoic acid |
3 Hybrid Molecule Design Integrating Isoxazole and Other Heterocyclic Scaffolds
Molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy in drug discovery. ijariit.com This approach aims to create chimeric molecules with potentially synergistic or additive biological activities, improved selectivity, or better pharmacokinetic profiles. The isoxazole nucleus is a popular scaffold for creating such hybrid molecules due to its synthetic accessibility and broad biological significance. nih.govijariit.com
Isoxazole-Triazole Hybrids
The 1,2,3-triazole ring is often incorporated into hybrid molecules, frequently via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. A common synthetic strategy involves preparing an isoxazole derivative bearing either an alkyne or an azide (B81097) functional group, which is then reacted with a corresponding triazole precursor. researchgate.netmdpi.comnih.gov This method is highly efficient and regioselective, yielding 1,4-disubstituted triazoles. researchgate.net
Isoxazole-Pyrimidine Hybrids
Pyrimidine-containing heterocycles are of significant interest in medicinal chemistry. Hybrid molecules featuring both isoxazole and pyrimidine (B1678525) rings have been synthesized. One approach involves the reaction of a chalcone (B49325) intermediate, bearing a pyridopyrimidine core, with hydroxylamine hydrochloride to construct the isoxazole ring. niscpr.res.in This multi-step synthesis builds the isoxazole onto a pre-existing complex heterocyclic system.
Other Isoxazole Hybrids
The versatility of isoxazole chemistry has led to its integration with a wide variety of other heterocyclic systems. These hybrid structures are designed to target multiple biological pathways or to enhance the activity of the parent molecules.
| Hybrid Scaffold | General Synthetic Strategy | Reference |
|---|---|---|
| Isoxazole-Coumarin-Pyridine | 1,3-Dipolar cycloaddition of nitrile oxides (from pyridine (B92270) aldoximes) with propargyloxy-coumarins. | mdpi.com |
| Isoxazole-Azolo researchgate.netniscpr.res.inmdpi.comtriazine | Reaction between diazopyrazoles or diazoimidazoles and isoxazolyl-derived enamines. | nih.gov |
| Isoxazole-Quinoline | Synthesis of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives. | nih.gov |
| Isoxazole-Isothiazole-Oxadiazole | Multi-step synthesis involving transformations of isoxazole and isothiazole (B42339) precursors to form a central oxadiazole ring. | researchgate.net |
The design of these hybrid molecules often relies on established synthetic routes for each heterocyclic component, linked together through a stable covalent bond, to generate novel chemical entities with unique three-dimensional structures and properties.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete picture of the molecular framework can be assembled.
Proton (¹H) NMR for Chemical Environment and Spin-Spin Coupling Analysis
Proton NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 4-(phenyldiazenyl)isoxazole-3,5-diamine, one would expect to observe distinct signals for the amine protons and the protons of the phenyl ring.
The protons of the two amine groups (-NH₂) would likely appear as broad singlets, with their chemical shifts influenced by solvent and concentration. The protons of the phenyl group would exhibit a complex multiplet pattern in the aromatic region of the spectrum. The integration of these signals would confirm the number of protons in each environment. Spin-spin coupling between adjacent protons on the phenyl ring would provide information about the substitution pattern.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H | 7.20 - 7.80 | Multiplet | 7.0 - 8.0 |
| Amine-H (C3-NH₂) | 5.00 - 6.00 | Broad Singlet | - |
| Amine-H (C5-NH₂) | 5.00 - 6.00 | Broad Singlet | - |
Note: Data is illustrative and based on general ranges for similar functional groups.
Carbon (¹³C) NMR for Carbon Skeleton and Hybridization States
Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their hybridization states (sp³, sp², sp). In the case of this compound, distinct signals would be expected for the carbons of the isoxazole (B147169) ring, the phenyl group, and the carbon atoms bearing the amino groups.
The chemical shifts of the isoxazole ring carbons (C3, C4, and C5) are particularly diagnostic. The carbons C3 and C5, bonded to the electron-withdrawing nitrogen and oxygen atoms and the amino groups, would appear at a lower field compared to the C4 carbon. The carbons of the phenyl ring would resonate in the aromatic region, with their specific shifts influenced by the azo linkage.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Isoxazole C3 | 150 - 160 |
| Isoxazole C4 | 100 - 110 |
| Isoxazole C5 | 160 - 170 |
| Phenyl C (ipso) | 145 - 155 |
| Phenyl C (ortho, meta, para) | 120 - 135 |
Note: Data is illustrative and based on general ranges for similar isoxazole compounds. rjpbcs.commdpi.comurfu.ruunifi.itresearchgate.net
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to determine the connectivity of the molecule, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to delineate the spin systems within the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the phenyl ring to the isoxazole core via the azo bridge.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be used to determine the preferred conformation of the molecule.
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.
Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Absorption Bands (e.g., N-H, C=N, N=N)
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, key absorption bands would be expected for the N-H stretches of the amine groups, the C=N and N=N stretching vibrations, and the aromatic C-H and C=C stretching vibrations.
Table 3: Hypothetical FTIR Data for this compound
| Functional Group | Characteristic Absorption Band (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch (Isoxazole) | 1620 - 1680 |
| N=N Stretch (Azo) | 1400 - 1450 |
| Aromatic C=C Stretch | 1450 - 1600 |
Note: Data is illustrative and based on general ranges for these functional groups. rsc.orgrjpbcs.commdpi.comurfu.ruunifi.itresearchgate.net
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy would be especially useful for observing the N=N stretching vibration of the azo group, which can sometimes be weak in FTIR spectra. The symmetric breathing modes of the aromatic rings would also be prominent in the Raman spectrum.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
No published High-Resolution Mass Spectrometry (HRMS) data for this compound was found in the searched scientific literature. This technique would be essential for confirming the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio.
Electrospray Ionization (ESI) and Electron Ionization (EI) for Fragmentation Patterns
Specific fragmentation patterns for this compound using either Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometry have not been documented in available research. Analysis of related heterocyclic and azo compounds suggests that fragmentation would likely involve cleavage of the N=N bond, fragmentation of the isoxazole ring, and loss of the amino groups, but specific pathways and resultant ions for the target compound are not available.
X-ray Crystallography for Solid-State Structural Determination
Single Crystal X-ray Diffraction for Bond Lengths, Bond Angles, and Torsion Angles
There are no published single-crystal X-ray diffraction studies for this compound. Consequently, precise experimental data on its bond lengths, bond angles, and torsion angles are not available.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Without a crystal structure, an analysis of the crystal packing and specific intermolecular interactions, such as hydrogen bonding involving the diamino groups or potential π-π stacking of the phenyl and isoxazole rings, cannot be performed.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular energy, and other key electronic characteristics that govern a molecule's stability and reactivity.
Density Functional Theory (DFT) for Molecular Geometry and Energy Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms by finding the lowest energy conformation. This process involves calculating bond lengths, bond angles, and dihedral angles. For instance, DFT calculations on related azo-dye-containing compounds have successfully determined geometric parameters that show good agreement with experimental data from X-ray crystallography. ijcce.ac.irijcce.ac.ir
DFT methods, such as those utilizing the B3LYP functional with basis sets like 6-311++G(2d,2p), are commonly used for these geometry optimizations. ijcce.ac.irijcce.ac.ir The optimized structure represents a global minimum on the potential energy surface. Similar calculations for 4-(phenyldiazenyl)isoxazole-3,5-diamine would provide precise data on its structural parameters, which are foundational for understanding its chemical behavior.
Table 1: Representative DFT-Calculated Geometrical Parameters for a Related Phenyldiazenyl Compound This table presents data for dimethyl [(4-methoxyphenyl ((4-phenyldiazenyl) phenyl) amino) methyl] phosphonate (B1237965) as an illustrative example of DFT calculations.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(2d,2p)) |
| Bond Length | N1=N2 | 1.25 Å |
| Bond Length | C7-N1 | 1.42 Å |
| Bond Angle | C7-N1-N2 | 114.1° |
| Bond Angle | C1-N2-N1 | 113.8° |
| Data sourced from a study on a related phenyldiazenyl derivative. ijcce.ac.ir |
Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps) for Electronic Transitions and Reactivity
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. researchgate.net A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and polarizability. nih.gov Conversely, a large gap implies high stability. This energy gap is also directly related to the electronic absorption properties of the molecule, as it corresponds to the energy of the lowest electronic transition. nih.gov For dye molecules containing phenyldiazenyl groups, this analysis helps in understanding their color and potential applications in areas like dye-sensitized solar cells. DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution across the molecule. nih.govacu.edu.in
Table 2: Example FMO Energy Values from DFT Calculations This table provides illustrative data for a different heterocyclic compound to demonstrate typical outputs of FMO analysis.
| Parameter | Energy (eV) |
| EHOMO | -6.21 |
| ELUMO | -1.85 |
| Energy Gap (ΔE) | 4.36 |
| Values are for a 3-phenyl-5-furan isoxazole (B147169) derivative, calculated using the B3LYP/6-311++G(d,p) method. acu.edu.in |
Electrostatic Potential (ESP) Maps for Charge Distribution and Interaction Sites
Molecular Electrostatic Potential (ESP) maps are three-dimensional visualizations of the charge distribution around a molecule. acu.edu.in These maps are invaluable for predicting how a molecule will interact with other molecules, including biological targets like proteins or nucleic acids. researchgate.net
The ESP map is plotted on the molecule's electron density surface. Different colors represent different potential values:
Red: Regions of negative electrostatic potential, which are rich in electrons and likely to act as nucleophilic or hydrogen bond acceptor sites. acu.edu.in
Blue: Regions of positive electrostatic potential, which are electron-poor and likely to act as electrophilic or hydrogen bond donor sites. acu.edu.in
Green: Regions of neutral potential.
For this compound, an ESP map would likely show negative potential (red) around the nitrogen atoms of the azo group, the isoxazole ring, and the amino groups, indicating their roles as hydrogen bond acceptors. The hydrogen atoms of the amino groups would exhibit positive potential (blue), marking them as hydrogen bond donor sites. This information provides crucial insights into the non-covalent interactions that govern molecular recognition. researchgate.net
Molecular Modeling and Docking Studies for Mechanistic Biological Interactions
Molecular modeling, particularly docking simulations, is a computational technique used to predict how a small molecule (a ligand) binds to a macromolecular target, typically a protein. nih.gov This approach is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Ligand-Protein Interaction Profiling and Binding Mode Analysis
Molecular docking simulations place the ligand, in this case, this compound, into the active site of a target protein to predict its preferred binding orientation and conformation. nih.gov The primary goal is to identify and analyze the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include:
Hydrogen Bonds: Formed between donor and acceptor atoms.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.
π-π Stacking: Aromatic ring interactions.
van der Waals Forces: General attractive or repulsive forces.
By analyzing the binding mode, researchers can understand the structural basis for a compound's biological activity. researchgate.net For example, docking studies on various isoxazole derivatives have identified key amino acid residues within enzyme active sites (like Cyclooxygenase, or COX) that are crucial for binding. nih.gov The isoxazole ring itself can participate in various interactions, enhancing the binding of the compound to its biological target. nih.gov
Table 3: Common Protein-Ligand Interactions for Isoxazole Derivatives with Target Enzymes This table provides examples of interactions observed in docking studies of various isoxazole-containing compounds.
| Target Protein | Interacting Amino Acid Residues | Type of Interaction |
| Carbonic Anhydrase | His94, His119, Thr199 | Hydrogen Bonding, van der Waals |
| COX-2 | His90, Arg513, Val523 | Hydrogen Bonding, Hydrophobic |
| DNA Ligase | Asp284, Lys398, His400 | Hydrogen Bonding, π-π Stacking |
| Data compiled from studies on various isoxazole derivatives. nih.govnih.govresearchgate.net |
Prediction of Molecular Targets based on Binding Affinity and Specificity
A key output of molecular docking is a scoring function that estimates the binding affinity between the ligand and the protein, often expressed in kcal/mol. qu.edu.sa A lower (more negative) docking score generally indicates a more favorable and stable binding interaction. nih.gov
By computationally screening this compound against a panel of known protein targets, researchers can predict its potential biological activities. researchgate.net For instance, if the compound shows a high binding affinity for a particular enzyme, it may act as an inhibitor for that enzyme.
Specificity is assessed by comparing the binding affinities across different targets. A compound that binds strongly to one specific protein with significantly weaker binding to others is considered a selective ligand, which is a desirable trait for minimizing off-target effects. For example, studies on isoxazole-carboxamide derivatives evaluated their selectivity for COX-1 versus COX-2 enzymes by comparing their binding scores and IC50 values. nih.govnih.gov This predictive power allows for the prioritization of compounds for further experimental testing. researchgate.net
Table 4: Illustrative Binding Affinities of Isoxazole Derivatives Against Various Protein Targets This table shows example docking scores from different studies to demonstrate how binding affinity is used to predict potential targets.
| Compound Class | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Potential Activity |
| Isoxazole Derivative | Carbonic Anhydrase | -15.94 | Enzyme Inhibition |
| Isoxazole Derivative | PI3Kα (3ZIM) | -10.4 | Anti-tumor |
| Isoxazole-Carboxamide | COX-2 (5KIR) | -9.8 | Anti-inflammatory |
| Isoxazole Derivative | DNA Ligase (3PN1) | -8.9 | Anti-bacterial |
| Data compiled from various studies on isoxazole-containing compounds. nih.govnih.govresearchgate.netqu.edu.sa |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Development of QSAR Models for Predicting Mechanistic Activity based on Structural Descriptors
No published studies detailing the development of QSAR models specifically for this compound were found. Such a study would typically involve the synthesis of a series of analogues with varied substituents on the phenyl ring, the measurement of their biological activity, and the subsequent correlation of this activity with calculated structural descriptors (e.g., electronic, steric, and hydrophobic parameters).
Elucidation of Key Chemical Features Influencing Molecular Interactions
Without specific QSAR or other computational studies like 3D-QSAR (Comparative Molecular Field Analysis - CoMFA, or Comparative Molecular Similarity Indices Analysis - CoMSIA), the key chemical features of this compound that directly influence its molecular interactions cannot be detailed. A dedicated study would be required to identify the specific structural components and physicochemical properties that are critical for its activity.
Reactivity Profiles and Mechanistic Pathways of 4 Phenyldiazenyl Isoxazole 3,5 Diamine
Electrophilic and Nucleophilic Reactivity of the Isoxazole (B147169) Ring
The isoxazole ring is a five-membered aromatic heterocycle containing both nitrogen and oxygen. While it possesses aromatic stability, the inherent weakness of the N-O bond makes it susceptible to ring-opening reactions under certain reductive or basic conditions. rsc.org The reactivity of the ring carbons towards electrophilic or nucleophilic attack is heavily influenced by the nature and position of its substituents. rsc.orgresearchgate.net
The isoxazole ring in 4-(phenyldiazenyl)isoxazole-3,5-diamine is subject to competing electronic effects from its substituents.
Amino Groups (Activating): The amino groups at the C3 and C5 positions are powerful activating groups. Through their positive resonance effect (+R), they donate lone-pair electron density into the isoxazole ring. This significant increase in electron density makes the ring more nucleophilic and thus more reactive towards electrophiles compared to an unsubstituted isoxazole. The presence of an amino group is known to distinctly alter the properties and reactivity of the isoxazole ring. researchgate.net
Phenyldiazenyl (Azo) Group (Deactivating): Conversely, the azo group (-N=N-Ph) at the C4 position is an electron-withdrawing group, exerting a deactivating influence on the ring through both a negative inductive effect (-I) and a negative resonance effect (-R). numberanalytics.com Studies on isoxazoles with π-electron-withdrawing substituents at the 4-position show that these groups enhance the polarity of the C4–C5 bond, making the ring system behave like a Michael acceptor. rsc.org
In electrophilic aromatic substitution, activating groups like -NH₂ are typically ortho-, para-directing, while deactivating groups like the azo moiety are meta-directing. libretexts.org However, in this compound, all carbon positions of the isoxazole ring are already substituted. Therefore, the influence of these groups is primarily directed towards other types of reactions:
Reactions at the Amino Groups: The nucleophilic amino groups are potential sites for reactions such as acylation, alkylation, or diazotization.
Ring Stability: The strong electron-donating character of the amino groups increases the electron density of the ring, which could make it more susceptible to oxidative processes or electrophilic attack that leads to the cleavage of the fragile N-O bond. researchgate.net
Nucleophilic Attack: While the amino groups activate the ring towards electrophiles, the electron-withdrawing azo group at C4, combined with the electronegativity of the ring heteroatoms, could still permit nucleophilic attack, potentially leading to substitution or ring-opening pathways. Research on 5-amino-3-methylisoxazole (B44965) derivatives has shown that the amino group on the isoxazole ring can exhibit unique reactivity, sometimes remaining unreactive while other amino groups in the molecule react selectively. nih.gov
Table 1: Summary of Substituent Electronic Effects
| Substituent | Position | Electronic Effect | Influence on Isoxazole Ring |
| Amino (-NH₂) | C3, C5 | +R, -I (Resonance Dominates) | Activating, Electron-Donating |
| Phenyldiazenyl (-N=N-Ph) | C4 | -R, -I | Deactivating, Electron-Withdrawing |
Azo Group Reactivity and Isomerism
The phenyldiazenyl group is a chromophore that imparts distinct properties to the molecule, including the potential for geometric isomerism and tautomerism. numberanalytics.comnih.gov
Like other aromatic azo compounds, this compound can exist as two geometric isomers: the more stable trans (E) isomer and the less stable cis (Z) isomer. wikipedia.org These isomers can be interconverted photochemically. nih.govnumberanalytics.com
trans → cis Isomerization: Irradiation with ultraviolet light (typically in the 320–380 nm range), corresponding to the π-π* electronic transition, promotes the conversion of the thermodynamically stable trans isomer to the cis isomer. nih.govwikipedia.org
cis → trans Isomerization: The reverse reaction can be induced by irradiation with visible light of a longer wavelength (e.g., ~400-450 nm), which excites the n-π* transition, or by thermal relaxation in the dark. nih.govwikipedia.org
This photoisomerization leads to a significant change in molecular geometry, as the distance between the phenyl ring and the isoxazole ring decreases, and the dipole moment of the molecule changes. nih.gov The specific wavelengths for isomerization and the stability of the cis isomer are dependent on the electronic nature of the substituents on the aromatic rings. nih.gov
Azo compounds that have a proton-donating group, such as an amino (-NH₂) or hydroxyl (-OH) group, on an aromatic ring adjacent (ortho) to the azo linkage can exist in a tautomeric equilibrium with their corresponding hydrazone form. numberanalytics.comresearchgate.netnih.gov Given the presence of amino groups at C3 and C5, adjacent to the C4-azo group, this compound is expected to exhibit this azo-hydrazone tautomerism. unifr.chnih.gov
The equilibrium involves the migration of a proton from one of the amino groups to one of the nitrogen atoms of the azo group.
Azo Form: this compound. This form contains a distinct azo (-N=N-) double bond and maintains the aromaticity of the isoxazole ring.
Hydrazone Form: This tautomer features a hydrazone (-NH-N=C) linkage. For example, a proton transfer from the C5-amino group would result in a quinoid-type structure on the isoxazole ring, such as 4-((2-phenylhydrazono)methyl)-5-imino-isoxazol-3-amine.
This tautomeric shift represents a significant alteration of the molecule's electronic structure. The fully aromatic azo form is converted into a more polarized, cross-conjugated hydrazone-quinoid system. This change affects the molecule's bond lengths, bond angles, and electronic distribution, which in turn influences its color, stability, and chemical properties. researchgate.net For the closely related 4-arylazo-3,5-diamino-1H-pyrazole system, it is noted that the structure has a large number of contributing tautomeric forms that create a complex electronic hybrid. nih.gov
Reaction Mechanisms in Isoxazole Formation
The synthesis of the this compound core likely follows a well-established pathway for creating 4-arylazo-3,5-diamino heterocycles, analogous to the synthesis of related pyrazole (B372694) compounds. nih.govresearchgate.net The process is a two-step reaction involving an azo coupling followed by a cyclization-condensation.
Step 1: Azo Coupling to Form an Arylazo Intermediate
The synthesis begins with the diazotization of an arylamine, in this case, aniline (B41778). Aniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form a stable benzenediazonium (B1195382) salt.
This electrophilic diazonium salt then reacts with an active methylene (B1212753) compound, such as malononitrile (B47326) (CH₂(CN)₂), in a base-catalyzed azo coupling reaction. The base deprotonates the malononitrile to form a nucleophilic carbanion, which attacks the terminal nitrogen of the diazonium salt. This yields the key intermediate, 2-(phenyldiazenyl)malononitrile.
Step 2: Cyclization with Hydroxylamine (B1172632)
The final step is the construction of the isoxazole ring. The 2-(phenyldiazenyl)malononitrile intermediate is treated with hydroxylamine (NH₂OH). The reaction proceeds via a nucleophilic attack and intramolecular cyclization mechanism:
The nucleophilic amino group of hydroxylamine attacks one of the electron-deficient nitrile carbons of the malononitrile derivative.
This is followed by an intramolecular attack of the hydroxylamine's oxygen atom on the second nitrile carbon.
A subsequent series of proton transfers and the elimination of water leads to the formation of the stable, aromatic this compound ring system.
This synthetic route provides an efficient method for assembling the complex, multi-functionalized heterocyclic structure from simple starting materials. nih.govresearchgate.net
Detailed Mechanisms of [3+2] Cycloaddition Reactions
While the isoxazole ring itself is often synthesized via a [3+2] cycloaddition reaction, it can also participate as a dipolarophile in subsequent cycloadditions, although this is less common. The electron-rich nature of the isoxazole ring in this compound, due to the two amino substituents, makes it more susceptible to reaction with electron-deficient dipoles.
The generally accepted mechanism for the [3+2] cycloaddition is a concerted, pericyclic reaction, proceeding through a single, high-energy transition state. In this process, the dipole and the dipolarophile approach each other in parallel planes, and the new sigma bonds are formed simultaneously, although not necessarily at the same rate. The reaction can be influenced by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other is key.
For this compound, the electron-donating amino groups raise the energy of the HOMO, making it more nucleophilic. Conversely, the electron-withdrawing phenyldiazenyl group lowers the energy of the LUMO, making it more electrophilic. This push-pull system can enhance the isoxazole's reactivity as a dipolarophile in inverse-electron-demand [3+2] cycloadditions.
A plausible mechanistic pathway for a [3+2] cycloaddition involving this compound with a generic dipole is outlined below:
| Step | Description |
| 1. Approach of Reactants | The dipole and the this compound molecule approach each other. The orientation is governed by steric and electronic factors to minimize repulsion and maximize orbital overlap. |
| 2. Transition State Formation | A highly ordered, five-membered cyclic transition state is formed. In this state, the bonds between the terminal atoms of the dipole and the C4 and C5 atoms of the isoxazole ring are partially formed. |
| 3. Sigma Bond Formation | The transition state collapses to form two new sigma bonds, resulting in a bicyclic cycloadduct. The original double bond of the isoxazole ring becomes a single bond. |
| 4. Product Formation | A stable bicyclic product is formed, where the isoxazole ring is fused with a new five-membered ring derived from the dipole. |
Regioselectivity and Stereoselectivity in Cycloaddition Pathways
The regioselectivity of [3+2] cycloaddition reactions involving substituted isoxazoles is a critical aspect, determining which of the two possible constitutional isomers is formed. This selectivity is primarily governed by the electronic and steric effects of the substituents on the isoxazole ring.
In the case of this compound, the directing effects of the substituents are complex. The electron-donating amino groups at positions 3 and 5 would direct the more electrophilic end of an incoming dipole to the C4 and C5 positions, respectively. However, the bulky phenyldiazenyl group at C4 presents a significant steric hindrance.
Regioselectivity:
The interplay between electronic and steric factors will determine the final regiochemical outcome. It is likely that the steric bulk of the phenyldiazenyl group will be a dominant factor, directing the incoming dipole to the less hindered face of the isoxazole ring and potentially favoring addition across the C4-C5 bond in a way that minimizes steric clash.
Stereoselectivity:
The stereoselectivity of the cycloaddition refers to the spatial arrangement of the atoms in the product. If the dipole has stereocenters, their relative orientation in the product is of interest. For this compound, which is itself achiral, the stereochemistry of the product will depend on the stereochemistry of the reacting dipole and the trajectory of its approach. The planar nature of the isoxazole ring means that the dipole can approach from either the top or bottom face. The presence of the bulky phenyldiazenyl group might favor one approach over the other, leading to a degree of diastereoselectivity if the dipole is chiral.
Ring-Opening Reactions and Rearrangements
The isoxazole ring, while aromatic, is susceptible to cleavage under various conditions due to the inherent weakness of the N-O bond. The substituents on the ring play a crucial role in modulating its stability and directing the course of ring-opening reactions.
Isoxazole Ring-Opening to Yield Diverse Intermediates
The cleavage of the isoxazole ring in this compound can be initiated by various means, including reductive, oxidative, or photochemical methods. The nature of the intermediates formed is highly dependent on the reaction conditions.
Reductive Ring-Opening:
Catalytic hydrogenation (e.g., using H₂/Pd-C) is a common method for isoxazole ring cleavage. This process typically leads to the formation of a β-enaminoketone intermediate. For this compound, reductive cleavage of the N-O bond would likely be followed by tautomerization to yield a highly functionalized intermediate.
| Reagent/Condition | Plausible Intermediate |
| H₂/Pd-C | A substituted β-enaminoketone or a related tautomer. |
| Fe/NH₄Cl | A cascade reaction leading to ring opening and subsequent ring closure to form a different heterocyclic system. |
Photochemical Ring-Opening:
Isoxazoles can undergo photochemical rearrangement upon UV irradiation. This often proceeds through a diradical intermediate formed by the homolytic cleavage of the N-O bond. This diradical can then undergo a variety of transformations, including rearrangement to an oxazole (B20620) or fragmentation. The presence of the phenyldiazenyl group, a known chromophore, could influence the photochemical behavior of the molecule.
Rearrangement Reactions (e.g., Meyer-Schuster Rearrangement Implications)
While the Meyer-Schuster rearrangement specifically describes the acid-catalyzed conversion of propargyl alcohols to α,β-unsaturated carbonyl compounds, the principles of acid-catalyzed rearrangements can be considered in the context of the intermediates formed from the ring-opening of this compound. wikipedia.org
The Meyer-Schuster rearrangement proceeds through a protonated allenic intermediate. researchgate.netsynarchive.com While the isoxazole itself does not undergo this specific rearrangement, the intermediates formed from its ring-opening, such as β-enaminoketones, could potentially undergo acid-catalyzed rearrangements. For instance, protonation of the carbonyl oxygen of a β-enaminoketone intermediate could initiate a cascade of electronic shifts, leading to the formation of new cyclic or acyclic products.
The electron-rich nature of the intermediates derived from this compound, due to the presence of multiple nitrogen atoms, would likely make them susceptible to acid-catalyzed transformations. However, the specific pathways would be highly dependent on the exact structure of the intermediate and the reaction conditions. It is plausible that under acidic conditions, rearrangements analogous to other named reactions involving enamine or enone systems could occur, leading to a diverse array of chemical structures.
Mechanistic Insights into Biological Interactions and Structure Activity Relationships
Exploration of Molecular Targets and Binding Mechanisms in In Vitro Models
Enzyme Inhibition Studies and Kinetic Analysis (e.g., COX enzymes)
The isoxazole (B147169) ring is a core structural motif in several cyclooxygenase (COX) inhibitors. google.comijpca.org Compounds containing this heterocycle have shown potent and often selective inhibition of COX-1 and COX-2 enzymes, which are key mediators of inflammation and pain. mdpi.com For instance, a series of novel isoxazole derivatives demonstrated selective inhibitory activity towards the COX-2 enzyme, with the most potent compounds exhibiting IC50 values in the sub-micromolar range. nih.gov The diarylisoxazole scaffold, in particular, is found in several NSAIDs with high selectivity for COX-1. nih.gov
Kinetic studies of related diarylisoxazoles have revealed different mechanisms of inhibition. Mofezolac, a COX-1 selective inhibitor, acts as a time-dependent, slowly reversible inhibitor. nih.gov In contrast, another COX-1 selective diarylisoxazole, P6, is a competitive, time-independent reversible inhibitor. nih.gov This highlights the diverse kinetic profiles achievable with the isoxazole scaffold. While specific inhibition data for 4-(phenyldiazenyl)isoxazole-3,5-diamine is not available, the presence of the isoxazole core suggests that it could potentially interact with the active sites of COX enzymes.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 |
|---|---|---|---|
| Mofezolac nih.gov | 0.0079 | >50 | <0.00016 |
| Compound P6 nih.gov | 19 | >50 | <0.38 |
| Isoxazole Derivative C3 nih.gov | 22.57 ± 0.98 | 0.93 ± 0.01 | 24.26 |
| Isoxazole Derivative C5 nih.gov | 35.54 ± 1.13 | 0.85 ± 0.04 | 41.82 |
| Isoxazole Derivative C6 nih.gov | 33.95 ± 1.01 | 0.55 ± 0.03 | 61.73 |
Receptor Binding and Signaling Pathway Modulation
Beyond enzyme inhibition, isoxazole derivatives are known to interact with various receptors and modulate key cellular signaling pathways. espublisher.com For instance, certain isoxazole-piperazine hybrids have been shown to inhibit the Akt cell survival pathway and activate the p53 tumor suppressor protein in liver cancer cells. nih.gov Other studies have identified 3,5-diarylisoxazole conjugates that induce apoptosis through the mitochondrial-mediated intrinsic pathway, involving the release of cytochrome c and activation of caspase-3. nih.gov This activity was associated with an enhancement in the levels of the p53 protein. nih.gov
The isoxazole scaffold has also been utilized to develop ligands for GABAA receptors and positive allosteric modulators of metabotropic glutamate receptors, demonstrating its versatility in targeting central nervous system receptors. researchgate.netmdpi.com While the specific receptor targets for this compound have not been identified, the established ability of the isoxazole core to bind to diverse biological targets suggests it could modulate one or more signaling cascades.
Structure-Activity Relationships for Targeted Biochemical Pathways
Impact of Phenyl Substituents on Activity Profiles (e.g., electron-withdrawing/donating groups)
The substitution pattern on the phenyl ring is a critical determinant of the biological activity of isoxazole derivatives. researchgate.net In a study of (E)-3,5-dimethyl-4-(R-phenyldiazenyl)isoxazoles, a series of compounds structurally similar to this compound, the nature of the substituent on the phenyl ring significantly influenced their cytotoxic activity against the human promyelocytic leukemia cell line, HL-60. elsevierpure.com
The study revealed that compounds with a 4-methyl (an electron-donating group) and a 4-chloro (an electron-withdrawing group) substituent were the most cytotoxic among the tested analogues. elsevierpure.com This indicates that both electron-donating and electron-withdrawing groups can enhance activity, suggesting a complex structure-activity relationship (SAR) where factors like size, position, and electronic properties all play a role. The unsubstituted phenyl derivative showed moderate activity, while compounds with nitro and dimethylamino groups exhibited lower cytotoxicity. elsevierpure.com
| Compound | Substituent (R) | IC50 (µM) |
|---|---|---|
| Isoxazole 3 | 4-CH3 | 86 |
| Isoxazole 6 | 4-Cl | 86 |
| Isoxazole 5 | 4-H | 128 |
| Isoxazole 17 | 2-NO2 | 154 |
| Isoxazole 1 | 4-N(CH3)2 | 326 |
Role of Isoxazole and Diamine Moieties in Ligand-Target Interactions
The isoxazole ring is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties and its ability to act as a versatile scaffold for establishing critical interactions with biological targets. ijpca.orgnih.gov It can participate in hydrogen bonding and π-π stacking interactions, and its geometry helps to orient substituents in a defined three-dimensional space, which is crucial for selective binding to enzyme active sites or receptor pockets. nih.gov The isoxazole moiety's intrinsic photoreactivity has also been harnessed for use as a minimalist photo-crosslinker in chemoproteomic studies to identify protein binding sites. biorxiv.org
Specific information on the role of the 3,5-diamine substitution pattern is less common. However, the amino groups are potent hydrogen bond donors and can also be protonated, allowing for ionic interactions. This feature could significantly enhance the binding affinity and specificity for targets with appropriate hydrogen bond acceptors or negatively charged residues. In studies of other heterocyclic scaffolds, the introduction of amino groups has been shown to be crucial for activity. For example, in a series of diarylisoxazoles designed as COX-1 inhibitors, replacing a methyl group with an amino group was found to improve both selectivity and inhibitory activity. This suggests that the diamine moieties in this compound are likely to play a pivotal role in its interactions with molecular targets.
Advanced Cellular Studies on Mechanistic Action (excluding clinical data)
Cellular studies on analogues of this compound provide valuable clues into its potential mechanisms of action. Several isoxazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. nih.govresearchgate.netresearchgate.net
For instance, the two most cytotoxic compounds from the (E)-3,5-dimethyl-4-(R-phenyldiazenyl)isoxazole series were further investigated to determine their effect on the expression of genes involved in apoptosis and cell cycle regulation. elsevierpure.com The compound with a 4-methylphenyl group induced a decrease in the expression of the anti-apoptotic gene Bcl-2, while the 4-chlorophenyl analogue showed an opposite effect. elsevierpure.com However, both compounds increased the mRNA levels of p21WAF-1, a key inhibitor of cell cycle progression. elsevierpure.com These findings suggest that the cytotoxic activity of these related compounds is mediated by a combination of promoting apoptosis and inducing cell cycle arrest. elsevierpure.com
In other studies, novel isoxazole-piperazine hybrids were found to induce apoptosis and cell cycle arrest by causing an accumulation of reactive oxygen species (ROS) and activating p53. nih.gov Furthermore, 3,5-diaryl-isoxazoline/isoxazole conjugates have been shown to cause G0/G1 phase arrest and trigger apoptosis through a p53-dependent mitochondrial pathway. nih.gov These examples from related structures underscore the potential of the this compound scaffold to interfere with fundamental cellular processes such as proliferation, cell cycle control, and programmed cell death. espublisher.com
Cell Line Growth Modulation and Selectivity in In Vitro Systems
The antiproliferative activity of isoxazole-containing compounds has been evaluated across a diverse panel of human cancer cell lines. These studies reveal that the isoxazole nucleus is a versatile scaffold for developing potent cytotoxic agents, with activity often dependent on the specific substitutions on the ring.
A variety of isoxazole derivatives have demonstrated significant growth inhibitory effects. For instance, certain isoxazole-piperazine hybrids showed potent cytotoxicity against human liver (Huh7 and Mahlavu) and breast (MCF-7) cancer cell lines, with IC₅₀ values in the low micromolar range. researchgate.net Similarly, novel isoxazolidine derivatives displayed substantial inhibition against human breast carcinoma (MCF-7), human lung adenocarcinoma (A-549), and human ovarian carcinoma (SKOV3) cells. mdpi.com Other studies have reported that isoxazole derivatives can exhibit potent cytotoxicity against cell lines such as the human erythroleukemic K562 line, glioblastoma U251-MG, and temozolomide-resistant T98G cells. nih.gov
The structural features of these molecules play a crucial role in their activity. For example, in one study, the substitution of a methyl group with an amino group in an isoxazole compound improved its inhibitory activity. nih.gov The presence of specific functional groups, such as a sulfonylmethyl group on an attached phenyl ring, has also been noted as crucial for selective activity. nih.gov A preliminary structure-activity relationship (SAR) study on 4-arylazo-3,5-diamino-1H-pyrazoles, which are structurally analogous to this compound, suggested that substitutions on the 4-aryl ring could optimize their inhibitory potency. nih.gov
The table below summarizes the in vitro antiproliferative activity of selected isoxazole derivatives against various cancer cell lines.
| Compound Class | Cell Line | IC₅₀ (µM) | Source |
| Isoxazole-Piperazine Hybrids (5l-o) | Huh7 (Liver) | 0.3 - 3.7 | researchgate.net |
| Isoxazole-Piperazine Hybrids (5l-o) | Mahlavu (Liver) | 0.3 - 3.7 | researchgate.net |
| Isoxazole-Piperazine Hybrids (5l-o) | MCF-7 (Breast) | 0.3 - 3.7 | researchgate.net |
| Isoxazolidine Derivative (2f) | MCF-7 (Breast) | 9.7 ± 1.3 | mdpi.com |
| Isoxazolidine Derivative (2f) | A-549 (Lung) | 9.7 ± 0.7 | mdpi.com |
| Isoxazolidine Derivative (2f) | SKOV3 (Ovarian) | 6.5 ± 0.9 | mdpi.com |
| Isoxazolidine Derivative (2g) | MCF-7 (Breast) | 17.7 ± 1 | mdpi.com |
| Isoxazolidine Derivative (2g) | A-549 (Lung) | 12.1 ± 1.1 | mdpi.com |
| Isoxazolidine Derivative (2g) | SKOV3 (Ovarian) | 13.9 ± 0.7 | mdpi.com |
| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole (21) | A549, COLO 205, MDA-MB 231, PC-3 | < 12 | nih.gov |
Mechanistic Pathways of Cellular Response (e.g., Apoptosis Induction, Cell Cycle Perturbation in cell cultures)
Beyond simple growth inhibition, research has delved into the specific molecular pathways through which isoxazole derivatives exert their effects on cancer cells. A common mechanism observed is the induction of apoptosis (programmed cell death) and interference with the normal progression of the cell cycle.
Several studies have confirmed the pro-apoptotic activity of isoxazole compounds. nih.gov For example, 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives were shown to induce both early and late apoptosis in K562 erythroleukemic cells. nih.govresearchgate.net The mechanism of apoptosis induction can be linked to the activation of specific proteins. Certain isoxazole-piperazine hybrids have been found to cause apoptosis and cell cycle arrest through the activation of the p53 tumor suppressor protein. researchgate.net
In addition to apoptosis, cell cycle arrest is a key outcome of treatment with these compounds in cell cultures. The specific phase of the cell cycle that is halted can vary depending on the compound's structure and the cell line being tested.
One isoxazolidine derivative (2f) was found to arrest the cell cycle in the S phase in MCF-7 and SKOV3 cells, and in the G2/M phase in A549 cells. mdpi.com
Another closely related derivative (2g) induced G0/G1 phase cell cycle arrest in all three of these cell lines. mdpi.com
The structurally similar pyrazole (B372694) compound, 4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol, was found to reduce the frequency of S-phase cells in the HT-29 cancer cell line. nih.gov This effect was consistent with the inhibition of cyclin-dependent kinases (CDKs), leading to decreased phosphorylation of the retinoblastoma protein and induction of p53. nih.gov
The table below outlines the observed effects of various isoxazole derivatives on cellular response pathways.
| Compound Class | Cell Line | Effect on Cell Cycle | Apoptosis Induction | Mechanistic Detail | Source |
| Isoxazole-Piperazine Hybrids (5m, 5o) | Huh7, Mahlavu | Cell cycle arrest | Yes | p53 protein activation | researchgate.net |
| 3,4-isoxazolediamides | K562 | Not specified | Yes (early and late) | Not specified | nih.govresearchgate.net |
| 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines | K562 | Not specified | Yes (early and late) | Not specified | nih.govresearchgate.net |
| Isoxazolidine Derivative (2f) | MCF-7, SKOV3 | S phase arrest | Yes | Not specified | mdpi.com |
| Isoxazolidine Derivative (2f) | A-549 | G2/M phase arrest | Yes | Not specified | mdpi.com |
| Isoxazolidine Derivative (2g) | MCF-7, A-549, SKOV3 | G0/G1 phase arrest | Yes | Not specified | mdpi.com |
| 4-Arylazo-3,5-diamino-1H-pyrazole (31b) | HT-29 | Reduced S-phase frequency | Not specified | CDK9 inhibition, p53 induction | nih.gov |
Modulation of Immunological Responses at the Cellular Level (e.g., splenocyte proliferation, cytokine production in cell cultures)
Isoxazole derivatives have also been investigated for their ability to modulate the immune system, with various compounds demonstrating either immunostimulatory or immunosuppressive properties in cellular assays. These effects are often measured by observing changes in the proliferation of immune cells, such as splenocytes, and the production of signaling molecules called cytokines.
The specific structure of the isoxazole derivative plays a critical role in determining its immunological activity. mdpi.com For example, 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide was found to stimulate the mitogen-induced proliferation of lymphocytes isolated from spleens. mdpi.com In contrast, another derivative, an isoxazolo[5,4-e]-1,2,4-triazepine known as RM33, showed a dual effect: it stimulated splenocyte proliferation induced by the mitogen concanavalin A (ConA) but had a suppressive effect on proliferation induced by lipopolysaccharide (LPS). mdpi.com
The production of cytokines is also significantly affected by these compounds. The aforementioned 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide increased the production of interleukin-1 beta (IL-1β) in peritoneal cell cultures stimulated with LPS. mdpi.com Conversely, compound RM33 exerted a strong suppressive effect on the production of tumor necrosis factor-alpha (TNFα) by rat peritoneal cells. mdpi.com Some 5-amino-3-methylisoxazole-4-carboxylic acid amides have also been reported to have inhibitory effects on TNFα production. mdpi.com
These findings highlight the potential for the isoxazole scaffold to serve as a basis for new immunomodulatory agents. The table below summarizes the effects of selected isoxazole derivatives on cellular immune responses.
| Compound | Cellular Assay | Effect | Source |
| 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide | Mitogen-induced splenocyte proliferation | Stimulation | mdpi.com |
| 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide | LPS-induced IL-1β production | Increased | mdpi.com |
| Isoxazolo[5,4-e]-1,2,4-triazepine (RM33) | ConA-induced splenocyte proliferation | Stimulation | mdpi.com |
| Isoxazolo[5,4-e]-1,2,4-triazepine (RM33) | LPS-induced splenocyte proliferation | Suppression | mdpi.com |
| Isoxazolo[5,4-e]-1,2,4-triazepine (RM33) | TNFα production by peritoneal cells | Strong Suppression | mdpi.com |
| Isoxazole derivative R-13 | ConA-induced splenocyte proliferation | Increased | researchgate.net |
| 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (MO5) | PHA-induced PBMC proliferation | Inhibition | mdpi.com |
| 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (MO5) | TNFα production | Inhibition | mdpi.com |
Emerging Research Areas and Potential Non Therapeutic Applications
Applications in Materials Science
The inherent properties of the isoxazole (B147169) and azo moieties position 4-(phenyldiazenyl)isoxazole-3,5-diamine as a candidate for investigation in advanced materials. Its potential is being explored in liquid crystals, optoelectronics, and as a novel dye or pigment.
While direct studies on the liquid crystalline behavior of this compound are not extensively documented, the structural components are found in known mesogenic compounds. Heterocyclic compounds, including isoxazoles and oxadiazoles, are known to form the rigid core of molecules that exhibit liquid crystal phases. beilstein-journals.orgresearchgate.net The planarity of the isoxazole ring, combined with the linear, rigid nature of the phenyldiazenyl group, could facilitate the molecular alignment necessary for mesophase formation.
Table 1: Comparison of Structural Features for Liquid Crystal Formation
| Structural Feature | Role in Liquid Crystallinity | Presence in this compound |
|---|---|---|
| Rigid Core | Provides structural anisotropy essential for mesophase formation. | Yes (Isoxazole and Phenyl Rings) |
| Linear Linkage | Promotes elongated molecular shape. | Yes (Diazenyl Group) |
| Flexible Termini | Can be added to influence phase type and transition temperatures. | Potential (via amine functionalization) |
| Dipole Moment | Affects intermolecular interactions and ordering. | Expected due to heteroatoms and azo bridge. |
The extended π-conjugated system spanning the phenyl ring, azo bridge, and isoxazole core suggests that this compound could possess interesting photophysical properties. Isoxazole-containing compounds have been investigated as components of fluorescent dyes and photoactive materials. mdpi.comnih.gov The azo group is a well-known chromophore that can undergo reversible trans-cis isomerization upon light exposure, a property utilized in photoswitchable materials.
Compounds with similar heterocyclic and aromatic structures, such as diketopyrrolo[3,4-c]pyrroles (DPP), are high-performance organic materials used in applications like organic solar cells and electronics. nih.gov The fluorescence and charge-transport properties of this compound would need to be characterized to determine its suitability for devices like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The diamine groups could also play a role in tuning the electronic properties and facilitating charge transport.
The most evident potential non-therapeutic application of this compound is as a dye or pigment. Azo compounds constitute the largest and most significant class of synthetic colorants, accounting for 60-70% of all commercial dyes. mdpi.comnih.gov The phenyldiazenyl group is a powerful chromophore responsible for the intense color of these compounds. The color of the dye can be tuned by modifying the substituents on the aromatic rings.
Role as Synthetic Intermediates and Building Blocks in Organic Synthesis
The reactivity of the isoxazole ring and its appended functional groups makes this compound a potentially valuable intermediate for the construction of more complex molecules.
Isoxazoles are well-established precursors for a variety of other heterocyclic systems through ring-transformation reactions. niscpr.res.in The isoxazole ring is susceptible to cleavage under reductive or basic conditions, unmasking a 1,3-dicarbonyl or equivalent synthon. This reactivity allows for the synthesis of diverse heterocyclic structures that might be difficult to access through other methods. For example, isoxazoles have been used as key intermediates in the synthesis of pyridines, pyrimidines, and imidazoles. sci-hub.senih.gov
The diamine and azo functionalities add further synthetic handles. The amine groups can be diazotized or used in condensation reactions, while the azo group can be reduced to generate separate aniline (B41778) derivatives, effectively using the parent molecule as a scaffold to deliver two different functionalities.
Table 2: Potential Heterocyclic Systems from Isoxazole Intermediates
| Reaction Condition | Intermediate Generated | Resulting Heterocycle |
|---|---|---|
| Reductive Ring Opening (e.g., Mo(CO)₆) | Enamine/Enaminone | Pyridone |
| Base-induced Rearrangement | Imine Intermediate | Imidazole |
The multifunctionality of this compound lends itself to the design of cascade or tandem reactions, where multiple bond-forming events occur in a single operation. Such processes are highly valued in modern organic synthesis for their efficiency and atom economy.
A potential cascade could be initiated by the ring opening of the isoxazole. The resulting intermediate could then undergo an intramolecular cyclization involving one of the amine groups or the azo nitrogen atoms to form a fused heterocyclic system. The development of such a one-pot reaction would provide rapid access to complex molecular architectures. For instance, cascade reactions involving isoxazoles have been used to create fused pyrrolidinedione and tricyclic isoxazole structures. researchgate.net
Applications in Analytical Chemistry
The inherent reactivity and spectroscopic properties of the isoxazole ring make it a versatile platform for the development of new analytical tools. The ability to introduce various functional groups onto the isoxazole core allows for the fine-tuning of its properties for specific analytical applications, from sensing and probing to separation science.
Isoxazole derivatives are increasingly being investigated as chemo-sensors and fluorescent probes for the detection of various analytes. Their utility in this area stems from the tunable electronic properties of the isoxazole ring, which can be modulated by the presence of specific substituents. This allows for the design of molecules that exhibit a detectable change in their photophysical properties, such as absorption or fluorescence, upon binding to a target analyte.
For instance, certain pyrrole-isoxazole derivatives have been designed as fluorescent chemo-sensors for the highly selective detection of fluoride (B91410) anions. The sensing mechanism is based on the deprotonation of the pyrrole-NH moiety by the fluoride ion, leading to a noticeable change in the UV-vis absorption and fluorescence emission spectra. This interaction allows for the sensitive and selective detection of fluoride over other anions.
In another example, isoxazole derivatives incorporating a calix researchgate.netarene scaffold have been synthesized and shown to act as selective fluorescent sensors for copper(II) ions. The isoxazole nuclei, in conjunction with fluorogenic reporting moieties like pyrene (B120774) and anthracene, provide the recognition sites for the metal ion. The binding of Cu(II) results in a significant change in the fluorescence properties of the molecule, enabling its detection.
The development of such chemo-sensors is a rapidly growing field, with isoxazole derivatives offering a robust and versatile platform for the design of new sensing molecules for a variety of analytes.
| Isoxazole Derivative Type | Target Analyte | Detection Principle |
| Pyrrole-isoxazole derivatives | Fluoride anion (F⁻) | Deprotonation leading to changes in UV-vis absorption and fluorescence emission. |
| Isoxazole-calix researchgate.netarene conjugates | Copper(II) ion (Cu²⁺) | Metal ion binding causing a change in fluorescence. |
The separation and purification of isoxazole derivatives are crucial for their study and application. Various chromatographic techniques have been employed for this purpose, with the choice of method depending on the specific properties of the isoxazole compounds.
Thin-layer chromatography (TLC) has been utilized for the separation of isoxazole derivatives. One method involves the use of silica (B1680970) gel plates impregnated with cadmium salts (CdCl₂ and CdSO₄). The separation is based on the formation of complexes between the isoxazole derivatives and the cadmium ions, with the stability of these complexes influencing their chromatographic mobility.
For the separation of chiral isoxazole analogues, supercritical fluid chromatography (SFC) has proven to be an effective technique. Chiral stationary phases, such as those based on polysaccharide derivatives like amylose (B160209) tris(3,5-dimethylphenylcarbamate), are used to resolve enantiomers. SFC offers advantages over traditional liquid chromatography, including faster separations and reduced solvent consumption. The hyphenation of SFC with detectors like evaporative light scattering detectors can enhance the limit of detection for these compounds.
These chromatographic methods are essential for obtaining pure samples of isoxazole derivatives for further investigation and for quality control in their synthesis and application.
Catalytic Applications
Isoxazole derivatives have been explored as ligands in metal-catalyzed reactions. The nitrogen atom of the isoxazole ring possesses a lone pair of electrons that can coordinate to a metal center, forming a metal-ligand complex. These complexes can then act as catalysts for a variety of organic transformations.
For example, vanadium complexes with oxazole-oxazoline ligands have been shown to be active catalysts for ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The structure of the isoxazole-containing ligand influences the activity of the catalyst and the properties of the resulting polymer. mdpi.com This demonstrates the potential of isoxazole derivatives to act as tunable ligands for controlling the outcome of polymerization reactions.
Furthermore, iron(II) complexes with isoxazole as a ligand have been synthesized and characterized. bohrium.com In these complexes, the isoxazole molecules octahedrally surround the iron ion, bonding through the nitrogen atom. bohrium.com The study of such complexes is crucial for understanding the coordination chemistry of isoxazoles and for designing new metal-based catalysts.
In addition to their use as ligands, isoxazole derivatives can also function as organocatalysts. In this context, the isoxazole moiety is an integral part of a larger organic molecule that catalyzes a chemical reaction without the involvement of a metal.
A recent study has demonstrated the use of a chiral phosphoric acid to catalyze the atroposelective arylation of 5-aminoisoxazoles. researchgate.net This reaction leads to the synthesis of axially chiral isoxazole-derived amino alcohols with high yields and enantioselectivities. researchgate.net The isoxazole scaffold plays a crucial role in the structure of the product and the stereochemical outcome of the reaction. This work highlights the potential of isoxazole derivatives in the development of new asymmetric organocatalytic transformations.
Biological Tool Compounds for Pathway Elucidation (non-therapeutic context)
Beyond their direct therapeutic applications, isoxazole derivatives are valuable as tool compounds in chemical biology for the elucidation of biological pathways. Their ability to interact with specific biological targets, such as enzymes and receptors, makes them useful probes for studying cellular processes in a non-therapeutic context.
For instance, isoxazole derivatives have been identified as inhibitors of various enzymes. By selectively inhibiting a particular enzyme, researchers can study the downstream effects of that inhibition on a biological pathway, thereby helping to elucidate the function of the enzyme and the pathway it is involved in. For example, novel 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids have been synthesized and shown to be potent inhibitors of xanthine (B1682287) oxidase, a key enzyme in purine (B94841) metabolism. nih.gov Such compounds can be used as chemical probes to study the role of xanthine oxidase in various physiological and pathological processes.
Moreover, benzo[d]isoxazole derivatives have been identified as potent inhibitors of the hypoxia-inducible factor (HIF)-1α transcription factor. nih.gov HIF-1α is a key regulator of the cellular response to low oxygen levels and is implicated in various diseases. By using these isoxazole derivatives as tool compounds, researchers can investigate the intricate signaling pathways regulated by HIF-1α.
Q & A
Q. Advanced
- Combinatorial Libraries : Synthesize derivatives with systematic substituent variations (e.g., EWGs, EDGs) .
- In Silico Docking : Predict binding affinities to bacterial targets (e.g., S. aureus dihydrofolate reductase) .
- MIC Assays : Use turbidometric methods to compare inhibitory concentrations across substituent classes .
Tables
Table 1. Antibacterial Activity of Selected Derivatives (MIC, µg/mL)
| Compound | E. coli | S. aureus |
|---|---|---|
| 178d | 117 | 100 |
| 178e | 110 | 95 |
| 178f | 95 | 105 |
| Cloxacillin | 120 | 100 |
| Data from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
